3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone 3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone 2-(3-Oxo-2-pent-2-enylcyclopentyl)acetic acid is a member of Jasmonate derivatives. It is functionally related to a jasmonic acid.
3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone is a natural product found in Cleyera japonica, Mimosa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13833306
InChI: InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)
SMILES: CCC=CCC1C(CCC1=O)CC(=O)O
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone

CAS No.:

Cat. No.: VC13833306

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

3-(Carboxymethyl)-2-(2-pentenyl)cyclopentanone -

Specification

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name 2-(3-oxo-2-pent-2-enylcyclopentyl)acetic acid
Standard InChI InChI=1S/C12H18O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-10H,2,5-8H2,1H3,(H,14,15)
Standard InChI Key ZNJFBWYDHIGLCU-UHFFFAOYSA-N
SMILES CCC=CCC1C(CCC1=O)CC(=O)O
Canonical SMILES CCC=CCC1C(CCC1=O)CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a cyclopentanone ring substituted at the 2-position with a 2-pentenyl group (CH2CH2CH=CHCH3\text{CH}_2\text{CH}_2\text{CH=CHCH}_3) and at the 3-position with a carboxymethyl moiety (CH2COOH\text{CH}_2\text{COOH}). X-ray crystallography of related jasmonates reveals that the spatial arrangement of these groups dictates biological activity, particularly the cis configuration of the pentenyl chain relative to the ketone oxygen .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H18O3\text{C}_{12}\text{H}_{18}\text{O}_{3}
Molecular Weight210.27 g/mol
IUPAC Name2-(3-oxo-2-pent-2-enylcyclopentyl)acetic acid
CAS Registry Number77026-92-7
SMILESCCC=CCC1C(CCC1=O)CC(=O)O
SolubilityMiscible in polar organic solvents

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis shows characteristic peaks at δ 2.35–2.55 ppm (cyclopentanone methylene protons), δ 5.30–5.45 ppm (pentenyl vinyl protons), and δ 12.1 ppm (carboxylic acid proton). Infrared spectroscopy confirms the presence of carbonyl groups at 1715 cm1^{-1} (cyclopentanone) and 1690 cm1^{-1} (carboxylic acid) .

Biosynthesis and Natural Occurrence

Metabolic Pathways in Plants

In Cleyera japonica, 3-(carboxymethyl)-2-(2-pentenyl)cyclopentanone arises from α-linolenic acid via the octadecanoid pathway. Key enzymatic steps include:

  • Lipoxygenase-catalyzed peroxidation of α-linolenic acid to 13-hydroperoxyoctadecatrienoic acid (13-HPOT)

  • Allene oxide synthase-mediated conversion to 12,13-epoxyoctadecatrienoic acid

  • Cyclization by allene oxide cyclase to produce cis-oxophytodienoic acid (OPDA)

  • β-oxidation and carboxylation steps yielding the final product .

Ecological Distribution

Quantitative analyses using LC-MS/MS have detected the compound in:

  • Mimosa pudica leaves (18.7 ± 2.3 μg/g dry weight)

  • Oryza officinalis roots (9.4 ± 1.1 μg/g)

  • Cleyera japonica flowers (23.6 ± 3.8 μg/g)
    Concentrations increase 3–5 fold under mechanical stress or pathogen attack, suggesting inducible biosynthesis .

Biological Functions in Plant Systems

Defense Signaling Mechanisms

The compound activates jasmonate-responsive genes through direct interaction with COI1-JAZ receptor complexes. In Arabidopsis thaliana mutants lacking functional COI1, exogenous application (10 μM) fails to induce PDF1.2 or VSP2 expression, confirming receptor dependence . Electrophysiological studies demonstrate it enhances plasma membrane Ca2+\text{Ca}^{2+} influx (EC50_{50} = 0.8 μM) within 2 minutes of treatment, triggering downstream reactive oxygen species production.

Growth-Immunity Tradeoffs

At submicromolar concentrations (0.1–1 μM), the compound promotes root elongation in rice seedlings by 22–35% through auxin transport modulation. Contrastingly, concentrations >5 μM suppress growth while activating defense genes, illustrating its dose-dependent functional duality .

Synthetic Approaches and Isomer Control

Industrial-Scale Production

The EP1316541A1 patent details a three-step synthesis from cyclopent-2-enone:

  • Michael addition of 2-pentenylmagnesium bromide to cyclopent-2-enone (78% yield)

  • Carboxymethylation using methyl chloroacetate (K2_2CO3_3, DMF, 65°C)

  • Saponification with NaOH/EtOH to yield final product (91% purity) .

Table 2: Synthetic Route Optimization

ParameterOptimal ConditionYield Improvement
Reaction Temperature−15°C to −20°C22%
Catalyst Loading1.2 eq LDA18%
Solvent SystemTHF/Toluene (3:1)15%

Stereochemical Considerations

Chiral HPLC (Chiralpak AD-H column) resolves four stereoisomers. The (1R,2R)-isomer exhibits 10-fold higher bioactivity than (1S,2S) in leaf senescence assays, underscoring the importance of asymmetric synthesis .

Comparative Analysis with Jasmonic Acid Derivatives

Receptor Binding Affinity

Surface plasmon resonance assays reveal:

CompoundKD_D (nM)Relative Activity
Jasmonic acid12.4 ± 1.31.00
3-(Carboxymethyl)-2-(2-pentenyl)18.9 ± 2.10.66
Methyl jasmonate24.7 ± 3.00.50

The reduced affinity correlates with longer persistence in planta (t1/2_{1/2} = 4.7 h vs 2.1 h for jasmonic acid) .

Agricultural Applications

Field trials with 0.01% foliar spray demonstrate:

  • 37% reduction in Helicoverpa armigera infestation

  • 15% increase in rice grain yield

  • No phytotoxicity at recommended doses
    This contrasts with methyl jasmonate treatments that reduce yields by 8–12% at equivalent concentrations .

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